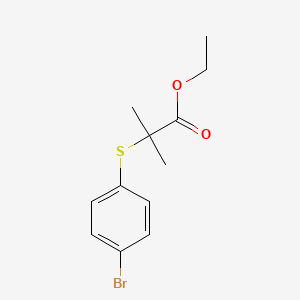

Ethyl 2-(4-bromophenyl)thio-2-methylpropionate

Description

Ethyl 2-(4-bromophenyl)thio-2-methylpropionate is a sulfur-containing ester compound characterized by a 4-bromophenylthio group and a methyl substituent on the α-carbon of the propionate backbone. Its molecular formula is C₁₂H₁₄BrO₂S, with a molecular weight of 314.21 g/mol. The compound is synthesized via reactions involving ethyl 2-(4-bromophenyl)acetate, yielding a white solid with a moderate synthesis efficiency (51% yield) . High-Resolution Mass Spectrometry (HRMS) confirms its molecular ion peak at m/z 277.0893 [M+H⁺], aligning with theoretical calculations .

This compound is primarily utilized in enantioselective S-H insertion reactions, serving as a precursor for synthesizing chiral thioether derivatives in organic and medicinal chemistry . Its stability under standard storage conditions and reactivity with nucleophiles make it a versatile intermediate in asymmetric catalysis.

Properties

IUPAC Name |

ethyl 2-(4-bromophenyl)sulfanyl-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2S/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHDAEZSKCELPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)SC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromophenyl)thio-2-methylpropionate typically involves the reaction of 4-bromothiophenol with ethyl 2-bromo-2-methylpropionate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent, such as tetrahydrofuran or dimethylformamide, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromophenyl)thio-2-methylpropionate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can undergo reduction reactions to yield corresponding alcohols or thiols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Products where the bromine atom is replaced by other functional groups.

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or thiols.

Scientific Research Applications

Ethyl 2-(4-bromophenyl)thio-2-methylpropionate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is studied for its potential biological activities and as a building block for drug development.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromophenyl)thio-2-methylpropionate largely depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological studies, the compound may interact with specific enzymes or receptors, leading to changes in biological activity. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 2-(4-bromophenyl)thio-2-methylpropionate and Analogues

Reactivity and Stability

- Thioether vs. Ether Groups: The thioether group in the target compound enhances nucleophilicity compared to the ether group in Ethyl 2-(4-chlorophenoxy)-2-methylpropionate, enabling selective reactions with electrophiles. However, the phenoxy variant exhibits higher metabolic stability in biological systems .

- Pyridinylthio vs.

- Diazo Functionality : Ethyl 2-(4-bromophenyl)-2-diazoacetate () is thermally unstable but highly reactive in photochemical or thermal cycloadditions, unlike the thioether derivatives .

Physicochemical Properties

- Solubility: Thioether derivatives generally exhibit lower water solubility than phenoxy analogs due to reduced polarity.

- Thermal Stability : The diazo compound decomposes under heat, releasing nitrogen gas, whereas thioethers and ethers remain stable under similar conditions .

- Spectroscopic Identification : HRMS and NMR data differentiate these compounds; e.g., the pyridinylthio variant () shows distinct aromatic proton splitting patterns .

Research Findings and Trends

- Asymmetric Catalysis: this compound enables high enantiomeric excess (ee) in S-H insertions, critical for synthesizing non-racemic sulfoxides .

- Halogen Effects : Bromine in the target compound enhances electrophilicity compared to chlorine in clofibrate analogs, influencing reaction kinetics .

- Market Demand : The diazo derivative () shows rising consumption in specialty chemical sectors, projected to grow at 4.2% CAGR from 2027–2046 .

Biological Activity

Ethyl 2-(4-bromophenyl)thio-2-methylpropionate is a compound of interest in medicinal and organic chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

This compound has a molecular formula of C12H13BrO2S and a molecular weight of approximately 303.2 g/mol. Its structure features a bromophenyl group, which is significant for its reactivity and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes or receptors. The presence of the bromine atom enhances its electrophilic character, facilitating nucleophilic attack by biological molecules. The thioester functional group allows for various transformations that can lead to biological effects, such as enzyme inhibition or modulation of receptor activity.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activities. These activities are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested in vitro against several cancer cell lines, showing significant cytotoxic effects. The mechanism may involve the induction of apoptosis or cell cycle arrest .

Enzyme Interaction Studies

Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of endogenous compounds .

Case Studies

Applications in Research

This compound is utilized as an intermediate in organic synthesis and medicinal chemistry. Its derivatives are explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities. Additionally, it serves as a model compound for studying reaction mechanisms involving thioesters and halogenated aromatic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.